6-ヒドロキシドーパ塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Hydroxy-DL-DOPA is an allosteric inhibitor of RAD52, which inhibits RAD52 binding to single-strand DNA binding domains . It selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . It is also an inhibitor of APE1 (apurinic/apyrimidinic endonuclease), a nuclease crucial for the DNA base excision repair pathway .

Molecular Structure Analysis

The empirical formula of 6-Hydroxy-DL-DOPA is C9H11NO5 . Its molecular weight is 213.19 . The SMILES string representation is NC(Cc1cc(O)c(O)cc1O)C(O)=O .Chemical Reactions Analysis

6-Hydroxydopamine, a neurotoxin that selectively destroys catecholaminergic nerves in sympathetically innervated tissues, is rapidly autoxidised to yield potentially toxic products and reactive oxygen species .Physical and Chemical Properties Analysis

6-Hydroxy-DL-DOPA is a powder that is off-white in color . It is soluble to 100 mM in 1M HCl . It should be stored at -20°C .科学的研究の応用

神経科学研究

6-OHDOPAは、ノルアドレナリン作動性ニューロンに対して比較的選択的な前駆体神経毒です {svg_1}. それは、神経毒性と損傷後のニューロンの再生能力の影響を研究するために使用されてきました。この化合物は、選択的なニューロン経路が損なわれているパーキンソン病のような疾患のモデル化に特に有用です。

腫瘍学

癌研究では、6-OHDOPAは、DNA塩基除去修復経路に関与するヌクレアーゼであるAPE1の阻害剤として潜在的な可能性を示しています {svg_2}. また、DNAの相同組換え修復に不可欠なRAD52一本鎖DNA結合ドメインもブロックします。これらの特性により、癌細胞の増殖と標的療法の開発を研究するための候補となっています。

薬理学

6-OHDOPAは、選択的神経毒としての役割により、薬理学的研究におけるツールとして役立ちます {svg_3}. 交感神経終末の破壊である化学的交感神経切除を誘発し、さまざまな生理学的プロセスにおける交感神経系の役割についての洞察を提供します。

生化学

生化学的アッセイでは、6-OHDOPAは、DNA塩基除去修復経路に不可欠なAPE1修復機能活性を阻害するために使用されます {svg_4}. このアプリケーションは、DNA修復の分子メカニズムとその阻害の影響を理解するために重要です。

分子生物学

6-OHDOPAのAPE1を阻害し、RAD52をブロックする能力は、DNA修復メカニズムを研究するための分子生物学における貴重なツールとなっています {svg_5}. BRCA欠損癌細胞への影響も、遺伝子と環境の相互作用と癌への遺伝的素因に関する研究のための経路を提供します。

医薬品化学

医薬品化学では、6-OHDOPAの重要なDNA修復タンパク質に対する阻害作用は、潜在的な治療薬の構造活性相関を研究するために利用されます {svg_6}. それは、改善された効力と安全性プロファイルを持つ新しい化合物の設計と合成に役立ちます。

作用機序

Target of Action

6-Hydroxy Dopa HCl, also known as 6-hydroxydopamine, primarily targets noradrenergic nerves . It is a highly selective neurotoxin . It also targets the DNA repair proteins APE1 (apurinic/apyrimidinic endonuclease) and RAD52 . APE1 is a nuclease crucial for the DNA base excision repair pathway .

Mode of Action

6-Hydroxy Dopa HCl interacts with its targets in several ways. It acts as an allosteric inhibitor of RAD52, inhibiting RAD52’s binding to single-strand DNA binding domains . It also inhibits the repair-function activity of APE1 . In the nervous system, it destroys axonal tracts from sympathetic paraganglia as well as noradrenergic nerve terminals in peripheral organs and tissues .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to induce Parkinson’s disease in animal models by causing the degeneration of dopaminergic midbrain neurons, resulting in dopamine depletion . It also inhibits the DNA base excision repair pathway by blocking the function of APE1 .

Pharmacokinetics

It is known that the compound is relatively unstable and can undergo autoxidation under certain experimental conditions . This can result in the production of reactive oxygen species, mainly superoxide and hydrogen peroxide .

Result of Action

The action of 6-Hydroxy Dopa HCl leads to several molecular and cellular effects. It can produce a chemical sympathectomy by destroying noradrenergic nerves . It also selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . In the central nervous system, it predominantly produces destructive effects on the locus coeruleus, the largest noradrenergic nucleus in the brain .

Action Environment

The action of 6-Hydroxy Dopa HCl can be influenced by environmental factors. For example, the compound’s instability and propensity for autoxidation can be affected by the experimental conditions . Additionally, the compound’s neurotoxic effects can be influenced by the age of the organism, with different effects observed when administered to perinatal versus adult animals .

Safety and Hazards

生化学分析

Biochemical Properties

6-Hydroxy Dopa Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of APE1 (apurinic/apyrimidinic endonuclease) repair-function activity . APE1 is a nuclease crucial for the DNA base excision repair pathway . Furthermore, 6-Hydroxy Dopa Hydrochloride also blocks RAD52 (DNA repair protein) single-stranded DNA binding domain .

Cellular Effects

6-Hydroxy Dopa Hydrochloride has significant effects on various types of cells and cellular processes. It selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Hydroxy Dopa Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an allosteric inhibitor of RAD52, inhibiting RAD52’s binding to single-strand DNA binding domains .

Temporal Effects in Laboratory Settings

The effects of 6-Hydroxy Dopa Hydrochloride change over time in laboratory settings. It has been observed that the sympathetic nervous system fully regenerates to reinnervate the periphery in approximately 6 weeks .

Dosage Effects in Animal Models

The effects of 6-Hydroxy Dopa Hydrochloride vary with different dosages in animal models. High doses of 6-Hydroxy Dopa Hydrochloride can produce near-total noradrenergic denervation of the hippocampus, approximately 90% noradrenergic denervation of the neocortex and cerebellum .

Metabolic Pathways

6-Hydroxy Dopa Hydrochloride is involved in several metabolic pathways. Under acidic conditions, 6-Hydroxy Dopa Hydrochloride can be hydroxylated to 6-hydroxy-DOPA (TOPA) and further oxidized to TOPA-quinone .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Hydroxy Dopa HCl involves the conversion of L-Dopa to 6-Hydroxy Dopa, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "L-Dopa", "Sodium periodate", "Sodium metabisulfite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "L-Dopa is oxidized to 6-Hydroxy Dopa using sodium periodate in the presence of sodium metabisulfite.", "The resulting mixture is then treated with sodium hydroxide to form the free base of 6-Hydroxy Dopa.", "Hydrochloric acid is added to the free base to form the hydrochloride salt of 6-Hydroxy Dopa.", "The product is then isolated and purified through recrystallization." ] } | |

CAS番号 |

68463-64-9 |

分子式 |

C9H12ClNO5 |

分子量 |

249.65 g/mol |

IUPAC名 |

2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO5.ClH/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11;/h2-3,5,11-13H,1,10H2,(H,14,15);1H |

InChIキー |

BFABEGDECPTTRS-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N.Cl |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

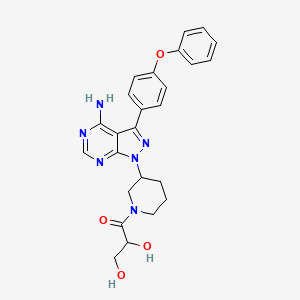

![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)